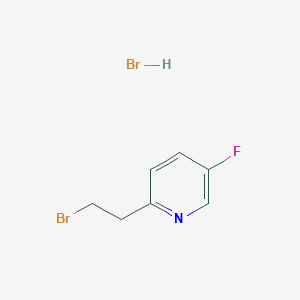

2-(2-bromoethyl)-5-fluoropyridine hydrobromide

Description

Properties

IUPAC Name |

2-(2-bromoethyl)-5-fluoropyridine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN.BrH/c8-4-3-7-2-1-6(9)5-10-7;/h1-2,5H,3-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYKDWVNFIHNEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)CCBr.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Br2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromoethyl)-5-fluoropyridine hydrobromide typically involves the bromination of 5-fluoropyridine followed by the introduction of the bromoethyl group. One common method involves the reaction of 5-fluoropyridine with bromoethanol in the presence of a strong acid like hydrobromic acid to yield the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and distillation are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2-bromoethyl)-5-fluoropyridine hydrobromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine and fluorine atoms.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions often involve polar aprotic solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyridine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(2-bromoethyl)-5-fluoropyridine hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used to modify biomolecules for studying biological processes.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-bromoethyl)-5-fluoropyridine hydrobromide involves its ability to act as an electrophile due to the presence of the bromoethyl group. This allows it to react with nucleophiles, forming covalent bonds with various substrates. The fluorine atom on the pyridine ring can influence the electronic properties of the compound, affecting its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 2-(2-bromoethyl)-5-fluoropyridine hydrobromide with structurally related compounds:

Key Observations:

Substituent Effects: Bromoethyl vs. Fluorine vs. Methoxy/Difluoromethoxy: The 5-fluoro substituent in the target compound introduces strong electron-withdrawing effects, which may influence the pyridine ring’s electronic properties differently than methoxy (-OCH₃) or difluoromethoxy (-OCHF₂) groups .

Synthetic Utility :

- Compounds like 2-(bromomethyl)-5-fluoropyridine hydrobromide (CAS 1186194-88-6) are used in pharmaceutical intermediates, leveraging bromine’s leaving-group capability for further functionalization .

- 2-Bromoethylamine hydrobromide (CAS 2576-47-8) serves as a reagent for introducing ethylamine moieties, highlighting the versatility of bromoethyl-containing compounds in organic synthesis .

Purity and Handling :

- Most analogs, such as 2-(bromomethyl)-5-fluoropyridine hydrobromide, are available at ≥98% purity, stored in cool, dry conditions to prevent decomposition .

Biological Activity

2-(2-Bromoethyl)-5-fluoropyridine hydrobromide is a pyridine derivative characterized by a bromomethyl group at the second position and a fluorine atom at the fifth position of the pyridine ring. This compound has gained attention in medicinal chemistry due to its potential biological activity, particularly as an intermediate in the synthesis of various pharmaceutical compounds. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

- Molecular Formula : CHBrFN

- Molecular Weight : Approximately 284.95 g/mol

- Structure : Contains both electrophilic (bromine) and nucleophilic (fluorine) sites, enhancing its reactivity in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Receptor Interaction : Its structure allows it to bind to certain receptors, influencing cellular signaling pathways that are crucial for neurological functions.

Applications in Drug Development

Research indicates that this compound serves as a valuable intermediate in synthesizing drugs targeting neurological disorders. Its unique structural properties facilitate the development of compounds with enhanced therapeutic efficacy and specificity.

Potential Therapeutic Uses:

- Neurological Disorders : Investigated for applications in conditions such as Alzheimer's disease and other neurodegenerative disorders.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria .

Table 1: Summary of Biological Activity Studies

Experimental Procedures

The synthesis of this compound typically involves the following steps:

- Reagents Preparation : The starting materials are prepared under controlled conditions to ensure purity.

- Reaction Conditions : The compound is synthesized through nucleophilic aromatic substitution reactions, often involving other organic molecules to enhance yield.

- Characterization : Post-synthesis, the compound undergoes characterization using techniques such as NMR and GC-EIMS to confirm structure and purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-bromoethyl)-5-fluoropyridine hydrobromide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromoethylation of 5-fluoropyridine derivatives using brominating agents (e.g., HBr or PBr₃) under controlled temperatures (40–60°C) is common . Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF), reaction time (monitored via TLC), and stoichiometry of reagents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies structural features, with characteristic shifts for the bromoethyl group (δ ~3.5–4.0 ppm for CH₂Br) and fluoropyridine ring (δ ~7.5–8.5 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H⁺] at m/z 252.98) and detects isotopic patterns for bromine .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) using C18 columns and acetonitrile/water mobile phases .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert atmosphere (argon) at 2–8°C in amber vials to prevent light-induced degradation. Hydrobromide salts are hygroscopic; use desiccants (silica gel) in storage containers. Monitor stability via periodic NMR/HPLC over 6–12 months .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction pathways or regioselectivity in derivatization reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates activation energies for bromoethyl group reactivity. For instance, modeling SN2 displacement reactions with nucleophiles (e.g., amines) identifies transition states and predicts regioselectivity. Software like Gaussian or ORCA can simulate electrostatic potential maps to highlight electrophilic sites on the fluoropyridine ring .

Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurity interference. Cross-validate results using:

- Dose-response curves : Test multiple concentrations (1 nM–100 µM) to confirm EC₅₀/IC₅₀ consistency.

- Orthogonal assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cellular viability assays (MTT/WST-1) .

- Meta-analysis : Use SciFinder or Reaxys to compare data across studies, filtering by purity (>95%) and assay conditions .

Q. How can researchers design structure-activity relationship (SAR) studies for fluoropyridine derivatives?

- Methodological Answer :

- Core modifications : Synthesize analogs with varying substituents (e.g., replacing Br with Cl or methyl groups) .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify binding interactions with target proteins (e.g., kinase domains).

- Data integration : Correlate logP values (measured via shake-flask method) with cellular permeability .

Q. What are the challenges in scaling up synthesis, and how can flow chemistry mitigate them?

- Methodological Answer : Batch reactions face heat transfer and mixing limitations at >10 g scales. Continuous flow reactors improve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.